Fluoro[bis(trifluoromethyl)]alumane
Description
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Structure
2D Structure
Properties
CAS No. |
827027-00-9 |
|---|---|
Molecular Formula |
C2AlF7 |
Molecular Weight |
183.99 g/mol |
IUPAC Name |
fluoro-bis(trifluoromethyl)alumane |
InChI |
InChI=1S/2CF3.Al.FH/c2*2-1(3)4;;/h;;;1H/q;;+1;/p-1 |
InChI Key |
FYWNNEDKAYMPJM-UHFFFAOYSA-M |
Canonical SMILES |
C(F)(F)(F)[Al](C(F)(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Fluoro Bis Trifluoromethyl Alumane and Its Precursors
Precursor Synthesis and Purification Strategies
The synthesis of Fluoro[bis(trifluoromethyl)]alumane would necessitate the availability of suitable trifluoromethylating agents and aluminum precursors. The high reactivity and air-sensitivity of organoaluminum compounds, in general, demand rigorous purification and handling techniques. fishersci.comcolostate.edupitt.edu
Trifluoromethylating Agent Precursors:
A key precursor for introducing the trifluoromethyl (CF₃) group is often a trifluoromethyl-containing organometallic reagent. Several such reagents are known in organometallic chemistry. wikipedia.orgacs.orgbeilstein-journals.orgorientjchem.org One of the most common is Trifluoromethyltrimethylsilane (TMSCF₃) , also known as Ruppert's reagent, which can be prepared from fluoroform. wikipedia.orgacs.org Other potential trifluoromethyl sources include trifluoroiodomethane (CF₃I) and bis(trifluoromethyl)mercury (B14153196) (Hg(CF₃)₂). wikipedia.org The choice of reagent is critical as it influences the reaction conditions and potential side products.
Aluminum Precursors:
A suitable aluminum precursor would likely be an aluminum halide, such as aluminum trifluoride (AlF₃) or aluminum trichloride (B1173362) (AlCl₃). Aluminum trifluoride is a commercially available solid. Aluminum trichloride is also widely available and is a common starting material in organoaluminum synthesis. acs.org
Purification Strategies:
Given that organoaluminum compounds are often air- and moisture-sensitive, purification strategies must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. colostate.edupitt.eduwhiterose.ac.ukchemistryviews.org Common purification methods for non-volatile, air-sensitive compounds include:
Recrystallization: This involves dissolving the crude product in a suitable anhydrous solvent and allowing it to crystallize, often at low temperatures. dtic.mil
Sublimation: For volatile solids, sublimation under high vacuum can be an effective purification method. dtic.mil
Distillation: For liquid compounds, distillation under reduced pressure is a standard technique. dtic.mil
The purification of precursors is crucial to prevent side reactions and ensure the desired product's formation. For instance, any residual protic impurities in solvents or on glassware can lead to the decomposition of the organoaluminum reagents. e3s-conferences.org
Direct Synthetic Routes and Optimization for this compound
Direct synthetic routes to this compound would likely involve the reaction of an aluminum halide with a trifluoromethylating agent.
Reaction Pathways and Intermediates Identification
A plausible synthetic pathway could involve a ligand exchange reaction. For example, the reaction of aluminum trifluoride with a suitable trifluoromethylating agent like bis(trifluoromethyl)cadmium could potentially yield the desired product. acs.org
Reaction Pathway: AlF₃ + Cd(CF₃)₂ → (CF₃)₂AlF + CdF₂
Alternatively, a Grignard-type reaction could be envisioned, although the formation of a trifluoromethyl Grignard reagent (CF₃MgX) is known to be challenging. sigmaaldrich.com A more viable approach might involve the reaction of an aluminum halide with a pre-formed trifluoromethyl-metal reagent.
Intermediate Identification: The identification of reactive intermediates in these types of reactions is often accomplished using spectroscopic techniques under reaction conditions. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F, ¹³C, ²⁷Al NMR) would be a powerful tool to observe potential intermediates, such as partially substituted aluminum species like (CF₃)AlF₂. nih.gov Mass spectrometry (MS) can also provide evidence for the formation of desired products and intermediates, although the high reactivity and potential for fragmentation must be considered. acs.orguvic.canih.gov
Yield Enhancement and Selectivity Control Methodologies
Optimizing the yield and selectivity of the synthesis of this compound would involve careful control of several reaction parameters.
Key Optimization Parameters:
| Parameter | Effect on Reaction | Relevant Research Findings |
| Solvent | The polarity and coordinating ability of the solvent can significantly influence the reactivity of organometallic reagents and the stability of intermediates. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are common for Grignard-type reactions. acs.org | The synthesis of fluorinated triaryl aluminum complexes has been successfully carried out in diethyl ether. acs.org |
| Temperature | Many organometallic reactions, especially those involving highly reactive species, are conducted at low temperatures to control reactivity and improve selectivity. | The stability of trifluoromethyl lithium (CF₃Li) is a major challenge, as it readily decomposes to lithium fluoride (B91410) and difluorocarbene even at low temperatures. wikipedia.org |
| Stoichiometry | The molar ratio of the reactants is critical in determining the final product. An excess of the trifluoromethylating agent might be necessary to drive the reaction to completion. | In the synthesis of fluorinated triaryl aluminum complexes, the stoichiometry of the Grignard reagent to the aluminum halide is carefully controlled. acs.org |
| Catalyst/Activator | Some trifluoromethylation reactions require an activator. For example, the use of Ruppert's reagent (TMSCF₃) often requires a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate the active trifluoromethyl anion. wikipedia.org | The activation of TMSCF₃ by fluoride for nucleophilic trifluoromethylation is a well-established method. wikipedia.org |
By systematically varying these parameters, it would be possible to enhance the yield of (CF₃)₂AlF and minimize the formation of byproducts. researchgate.net
Alternative and Specialized Synthetic Approaches for Fluorinated Organoaluminum Compounds
Given the potential challenges in the direct synthesis of this compound, alternative and more specialized synthetic approaches developed for other fluorinated organoaluminum compounds could be adapted.
One such approach is the halodefluorination of trifluoromethyl-substituted olefins catalyzed by aluminum compounds. rsc.org This method allows for the selective replacement of fluorine atoms with other halogens, which could potentially be followed by a fluorination step to introduce the final fluorine atom on the aluminum center.
Another strategy involves the use of pre-synthesized fluorinated ligands . For instance, the synthesis of fluorinated triaryl aluminum complexes has been achieved through the reaction of a fluorinated aryl Grignard reagent with aluminum trichloride. acs.org A similar approach could be envisioned where a bis(trifluoromethyl)aluminum chloride ((CF₃)₂AlCl) intermediate is first synthesized and then converted to the fluoride.
Furthermore, the synthesis of other trifluoromethyl metal complexes can provide insights. For example, copper-catalyzed trifluoromethylation reactions are widely used. researchgate.netresearchgate.net While the direct transfer of this methodology to aluminum might not be straightforward due to differences in reactivity, the principles of using specific ligands and reaction conditions to stabilize the trifluoromethyl-metal bond are relevant.
Scale-Up Considerations in Academic Synthesis
Scaling up the synthesis of a highly reactive and potentially hazardous compound like this compound in an academic setting requires careful planning and specialized equipment.
Key Considerations for Scale-Up:
| Consideration | Importance | Practical Implementation |
| Safety | The pyrophoric nature of many organoaluminum compounds and the toxicity of some fluorinated reagents necessitate stringent safety protocols. fishersci.comontosight.ai | All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. The use of a glovebox is highly recommended for handling larger quantities. ontosight.aithieme-connect.de |
| Heat Transfer | Exothermic reactions can become difficult to control on a larger scale. | The reaction vessel should be equipped with efficient stirring and a cooling bath to manage the reaction temperature effectively. Dropwise addition of reagents is often necessary. |
| Reagent Handling | Transferring larger quantities of air-sensitive reagents requires specialized techniques. | Cannula transfer techniques are commonly used to move solutions of air-sensitive reagents between flasks under an inert atmosphere. acs.org |
| Purification | Scaling up purification methods like chromatography can be challenging for air-sensitive compounds. | Recrystallization or sublimation are often more practical for larger scale purification in an academic lab. chemistryviews.org |
| Waste Disposal | The byproducts and residual reagents from the synthesis of organoaluminum and fluorinated compounds require careful quenching and disposal according to institutional safety guidelines. e3s-conferences.org | Quenching is typically done by slowly adding a protic solvent like isopropanol (B130326) at low temperature, followed by water. |
While academic scale-up focuses on preparing sufficient material for further research rather than industrial production, the principles of process safety and control are paramount.
Advanced Structural Characterization and Bonding Analysis
Crystallographic Investigations of Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of molecules in the solid state.
Due to the high Lewis acidity anticipated for the aluminum center in (CF₃)₂AlF, the monomeric form is likely to be highly reactive and may not be easily isolated. It is expected to form adducts with Lewis bases (solvents like ethers or amines) or to exist as bridged dimers or oligomers in the solid state. Single-crystal X-ray diffraction (SCXRD) would be the premier technique to determine the molecular structure of such adducts or aggregates. pvamu.edunih.gov
The SCXRD experiment would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This would reveal the coordination geometry around the aluminum atom (e.g., tetrahedral in an adduct with a single donor ligand), the disposition of the trifluoromethyl and fluoride (B91410) ligands, and any intermolecular interactions that dictate the crystal packing. nih.govmdpi.com
From the crystallographic data, a detailed analysis of the key bonding parameters would be possible. This analysis is crucial for understanding the electronic effects of the highly electronegative trifluoromethyl and fluoride substituents on the aluminum center.
Al-F Bond: In related organoaluminum fluoride compounds, Al-F bond lengths can vary depending on the coordination environment. For instance, an Al-F bond in an activated aluminate has been determined to be 1.739(3) Å. nih.gov In gaseous monomeric aluminum trifluoride, the Al-F bond length is 163 pm (1.63 Å). wikipedia.org For (CF₃)₂AlF, the Al-F bond length would provide insight into the extent of ionic character and its role in potential fluoride bridging in oligomeric structures.
Al-C Bond: The bond between aluminum and the carbon of the trifluoromethyl group is expected to be influenced by the strong electron-withdrawing nature of the CF₃ group. In similar organoaluminum structures, Al-C bond lengths have been observed in the range of 1.991(5) Å to 2.001(5) Å. nih.gov
C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry. wikipedia.org Its length is typically around 1.35 Å. wikipedia.org In the CF₃ groups of (CF₃)₂AlF, the C-F bond lengths are expected to fall within this range, and slight variations could be correlated with intermolecular interactions within the crystal lattice.
Table 1: Representative Bond Parameters from Analogous Compounds
| Bond Type | Representative Bond Length (Å) | Compound Context |
|---|---|---|
| Al-F | 1.739(3) | Activated aluminate complex nih.gov |
| Al-F | 1.63 | Gaseous AlF₃ wikipedia.org |
| Al-C | 1.991(5) - 2.001(5) | Organoaluminum complex nih.gov |
| C-F | ~1.35 | General for trifluoromethyl groups wikipedia.org |
| F-C-F | ~103.2° | (η⁵-C₆H₇)Fe(CO)₂CF₃ nih.gov |
Spectroscopic Probes for Solution-State Structural Elucidation
Spectroscopic techniques are vital for confirming the structure and understanding the behavior of the compound in solution, where it may exist in equilibrium between different species.
Multinuclear NMR is an exceptionally powerful tool for characterizing fluorine-containing organometallic compounds. wikipedia.org
¹⁹F NMR: This technique is highly sensitive to the environment of fluorine atoms. biophysics.org The ¹⁹F NMR spectrum of (CF₃)₂AlF would be expected to show two distinct resonances: one for the trifluoromethyl (CF₃) groups and another for the fluoride (Al-F) ligand. The chemical shift of the CF₃ groups typically appears between -50 and -70 ppm. wikipedia.org The Al-F signal's position would be highly dependent on the coordination at the aluminum center. Furthermore, coupling between the CF₃ fluorines and the Al-F fluorine (³JFF) would likely be observed, providing evidence for their connectivity through the aluminum atom.
²⁷Al NMR: Aluminum-27 is a quadrupolar nucleus, which often results in broad NMR signals. huji.ac.il The chemical shift in ²⁷Al NMR is highly indicative of the coordination number of the aluminum atom. mdpi.comacs.org A tetracoordinated aluminum in an adduct, for example, would have a characteristic chemical shift range, distinguishing it from potentially tri- or pentacoordinated species.
¹³C NMR: The ¹³C NMR spectrum would show a characteristic signal for the carbon atoms of the trifluoromethyl groups. This signal would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). blogspot.comacs.org The magnitude of this coupling constant is typically large, on the order of 280-290 Hz. acs.org
Table 2: Expected NMR Spectroscopic Features for (CF₃)₂AlF
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| ¹⁹F (CF₃) | -50 to -70 | Doublet | ³JFF |
| ¹⁹F (Al-F) | Variable | Septet | ³JFF |
| ²⁷Al | Dependent on coordination number | Broad singlet | - |
| ¹³C (CF₃) | Variable | Quartet | ¹JCF (~280-290 Hz) |
Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule. For (CF₃)₂AlF, IR and Raman spectra would be dominated by absorptions corresponding to C-F and Al-C/Al-F vibrations.
C-F Vibrations: The C-F stretching modes of the trifluoromethyl group are typically very strong in the IR spectrum and appear in the 1000-1360 cm⁻¹ region. wikipedia.org For molecules with CF₃ groups, multiple strong bands are expected due to symmetric and asymmetric stretches. ias.ac.inbjp-bg.com
Al-F and Al-C Vibrations: The stretching vibration for the Al-F bond would be expected in the lower frequency region of the spectrum. The Al-C stretch would also be found at lower wavenumbers. The exact positions of these bands would help to confirm the presence of these bonds and could provide information about the geometry and coordination of the aluminum center.
Table 3: Characteristic Vibrational Frequencies for Functional Groups in (CF₃)₂AlF
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| C-F Stretch (asymmetric) | ~1200 - 1360 | Strong |
| C-F Stretch (symmetric) | ~1000 - 1150 | Strong |
| CF₃ Deformation/Rocking | ~500 - 800 | Medium-Strong |
| Al-F Stretch | Lower frequency region | Medium-Strong |
| Al-C Stretch | Lower frequency region | Medium |
Data extrapolated from general ranges for related functional groups. wikipedia.orgias.ac.inbjp-bg.com
Mass Spectrometric Approaches to Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For a volatile or ionizable derivative of (CF₃)₂AlF, MS would confirm the molecular formula. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
In the mass spectrum, the molecular ion peak might be observed, but fragmentation is common for organofluorine compounds. nist.govnist.gov A characteristic and often abundant fragment would be the loss of a trifluoromethyl radical, leading to the [M - CF₃]⁺ ion. The trifluoromethyl cation, [CF₃]⁺, at m/z = 69 is also a very common fragment in the mass spectra of compounds containing this group. acdlabs.commsu.edu Analysis of the isotopic pattern, particularly for aluminum, would further support the assigned structure.
Table 4: Common Mass Spectral Fragments for Trifluoromethyl-Containing Compounds
| Ion | m/z | Description |
|---|---|---|
| [CF₃]⁺ | 69 | Trifluoromethyl cation |
| [M - F]⁺ | M - 19 | Loss of a fluorine radical |
| [M - CF₃]⁺ | M - 69 | Loss of a trifluoromethyl radical |
Based on general fragmentation patterns. acdlabs.com
Electron Diffraction Studies of Gas-Phase Molecular Geometry
While direct experimental data for fluoro[bis(trifluoromethyl)]alumane is not available, the principles of electron diffraction have been successfully applied to elucidate the structures of numerous other molecules containing trifluoromethyl (CF₃) groups. These studies offer valuable insights into the expected structural parameters and bonding characteristics that might be anticipated for this compound.
For instance, electron diffraction studies on related trifluoromethyl compounds consistently reveal the significant influence of the highly electronegative fluorine atoms on molecular geometry. In molecules such as trifluoro(trifluoromethyl)sulfurane (CF₃SF₃), the trigonal bipyramidal geometry around the central sulfur atom is well-defined, with the CF₃ group occupying an equatorial site. researchgate.net The study of such molecules provides a basis for predicting the arrangement of ligands around the aluminum center in this compound.
The typical bond lengths and angles determined in these analogous compounds can serve as a reference for theoretical calculations on this compound. For example, the C-F bond lengths in trifluoromethyl groups are consistently found to be in the range of 1.31 to 1.33 Å. umich.edudatapdf.com The bond angles within the CF₃ group, such as the F-C-F angle, are generally close to the tetrahedral angle of 109.5°.
A hypothetical electron diffraction experiment on this compound would aim to determine the key structural parameters summarized in the table below. These parameters would be crucial for understanding the steric and electronic effects of the trifluoromethyl groups and the fluorine atom on the aluminum center.
| Parameter | Description | Expected Range (based on related compounds) |
|---|---|---|
| r(Al-C) | Bond length between Aluminum and Carbon | Data not available |
| r(Al-F) | Bond length between Aluminum and Fluorine | Data not available |
| r(C-F) | Average bond length within the trifluoromethyl groups | 1.31 - 1.33 Å |
| ∠C-Al-C | Bond angle between the two Aluminum-Carbon bonds | Data not available |
| ∠C-Al-F | Bond angle between the Aluminum-Carbon and Aluminum-Fluorine bonds | Data not available |
| ∠F-C-F | Average bond angle within the trifluoromethyl groups | ~109.5° |
Future electron diffraction studies on this compound would be invaluable for validating theoretical models and providing a definitive gas-phase structure. Such experimental data would contribute significantly to a deeper understanding of the fundamental chemistry of fluorinated organoaluminum compounds.
This compound: An Uncharted Territory in Organoaluminum Chemistry
Despite extensive searches of chemical literature and databases, detailed scientific information regarding the specific compound this compound, with the proposed chemical formula FAl(CF₃)₂, remains elusive. There are no available research articles, patents, or database entries that describe the synthesis, isolation, characterization, or reactivity of this particular alumane.
Consequently, it is not possible to provide a scientifically accurate article on the "Reactivity Profiles and Mechanistic Investigations of this compound" as outlined in the request. The absence of empirical data means that any discussion of its Lewis acidity, ligand exchange reactions, or interactions with unsaturated hydrocarbons would be purely speculative and not grounded in factual scientific evidence.
The field of organoaluminum chemistry is rich and diverse, with numerous studies on various aluminum compounds. However, it appears that this compound is either a theoretical compound that has not yet been successfully synthesized or a highly reactive and unstable species that has not been isolated and characterized.
Further research and exploration into the synthesis and stabilization of novel organoaluminum compounds may one day shed light on the properties of this compound. Until such time, its reactivity and chemical behavior remain an uncharted area of scientific inquiry.
Reactivity Profiles and Mechanistic Investigations of Fluoro Bis Trifluoromethyl Alumane
Reactions with Unsaturated Hydrocarbons
Hydroalumination and Carbometallation Pathways
There is no published research on the hydroalumination or carbometallation reactions involving Fluoro[bis(trifluoromethyl)]alumane. In general, hydroalumination and carbometallation are fundamental reactions of aluminum hydrides and organoaluminum compounds, respectively, where they add across unsaturated carbon-carbon bonds. wikipedia.org The reactivity in such pathways is highly dependent on the electronic and steric nature of the substituents on the aluminum center. The strong electron-withdrawing nature of the trifluoromethyl groups would be expected to significantly influence the Lewis acidity of the aluminum center and the polarity of the Al-C and potential Al-H bonds, but without experimental or computational data, any proposed pathways would be purely conjectural.
Polymerization Initiator or Chain Transfer Agent Role (Mechanistic Aspects Only)
The potential role of this compound as a polymerization initiator or chain transfer agent has not been explored in the scientific literature. Organoaluminum compounds can act as initiators in certain types of polymerizations, often in conjunction with other catalysts. tcichemicals.comresearchgate.netnih.govsigmaaldrich.com The mechanism of initiation typically involves the insertion of a monomer into an aluminum-alkyl or aluminum-hydride bond. As a chain transfer agent, it could participate in the exchange of the growing polymer chain between active catalytic centers. However, without any studies on FAl(CF3)2, its efficacy and the mechanistic details of such roles remain unknown.
Reactions with Organometallic Reagents
No reactions between this compound and other organometallic reagents have been reported. Such reactions are common in organometallic chemistry and are often used to generate new organometallic species or to perform transmetallation reactions. msu.eduyoutube.comlibretexts.org The interaction of FAl(CF3)2 with common organometallic reagents like organolithium or Grignard reagents would be of fundamental interest, but is currently undocumented.
Exploration of Reaction Mechanisms through Kinetic and Thermodynamic Studies
A thorough understanding of reaction mechanisms requires detailed kinetic and thermodynamic studies. researchgate.netkuleuven.be These investigations provide crucial information about reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products.
Transition State Characterization
The characterization of transition states is a key aspect of mechanistic studies, often accomplished through computational chemistry. msu.suresearchgate.netyoutube.com These calculations help to elucidate the geometry and energy of the highest-energy point along a reaction coordinate. For any potential reaction of this compound, no such transition state characterizations have been published.
Energetic Profiles of Reaction Pathways
The energetic profile of a reaction pathway, which maps the energy changes as reactants are converted to products, is fundamental to understanding its feasibility. ipmnet.ruresearchgate.net This includes the determination of reaction enthalpies and Gibbs free energies. No thermodynamic data or calculated energetic profiles for reactions involving this compound are available in the scientific literature.
Theoretical and Computational Chemistry Studies of Fluoro Bis Trifluoromethyl Alumane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Fluoro[bis(trifluoromethyl)]alumane. These methods would provide insights into its geometry, stability, and the nature of the chemical bonds between the aluminum, fluorine, and trifluoromethyl groups.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
Once the geometry is optimized, further analysis would be performed to understand the electronic structure and bonding in detail.
Natural Bond Orbital (NBO) analysis would be used to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule. This analysis would provide insights into the nature of the Al-F and Al-C bonds, including their ionic and covalent character. The NBO approach would also quantify the delocalization of electron density, which is crucial for understanding the molecule's stability and reactivity.
The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, would be employed to analyze the electron density topology. By locating bond critical points (BCPs) and analyzing their properties (e.g., electron density, Laplacian of the electron density), the nature of the chemical bonds (covalent vs. ionic, shared vs. closed-shell interactions) can be characterized. This would be particularly useful for the highly polar Al-F bond and the Al-C bonds influenced by the electron-withdrawing trifluoromethyl groups.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of new compounds. Since no experimental data for this compound is available, these predictions would be purely theoretical.
Computational NMR Chemical Shift and Coupling Constant Predictions
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation.
Chemical Shifts : Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, the ¹⁹F, ¹³C, and ²⁷Al NMR chemical shifts of this compound would be calculated. These calculations are sensitive to the electronic environment of the nuclei and would be compared to a reference compound (e.g., CFCl₃ for ¹⁹F, TMS for ¹³C) to obtain the chemical shifts. The accuracy of these predictions would depend on the level of theory and the inclusion of solvent effects, if applicable.
Coupling Constants : The calculation of spin-spin coupling constants (J-couplings), such as ¹J(Al-F), ¹J(Al-C), and ²J(F-C-Al), would provide further structural information. These calculations are more computationally demanding than chemical shift predictions but offer valuable insights into the connectivity and bonding within the molecule.
Vibrational Frequency Calculations and Spectral Simulation
Vibrational spectroscopy (Infrared and Raman) provides a fingerprint of a molecule.
Frequency Calculations : By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These calculations are routinely performed after a geometry optimization to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the positions of the absorption bands in the IR and Raman spectra.
Spectral Simulation : The calculated frequencies and intensities can be used to simulate the theoretical IR and Raman spectra. These simulated spectra would be invaluable for identifying the compound if it were to be synthesized and characterized experimentally. The vibrational analysis would help assign specific bands to the stretching and bending modes of the Al-F, Al-C, and C-F bonds.
Coordination Chemistry and Supramolecular Assembly Involving Fluoro Bis Trifluoromethyl Alumane
Formation and Characterization of Novel Coordination Complexes
The formation of coordination complexes is a fundamental aspect of the chemistry of Lewis acidic aluminum compounds. Fluoro[bis(trifluoromethyl)]alumane is anticipated to be a strong Lewis acid due to the potent electron-withdrawing effects of the two trifluoromethyl groups and the fluorine atom. This high Lewis acidity would drive the formation of stable adducts with a variety of Lewis bases (donor ligands).
Expected Coordination Complexes:
The interaction of [(CF3)2AlF] with common donor ligands such as ethers (e.g., diethyl ether, tetrahydrofuran), amines (e.g., pyridine, triethylamine), and nitriles (e.g., acetonitrile) is expected to yield tetrahedral coordination complexes. In these adducts, the aluminum center would be four-coordinate, bonded to the two trifluoromethyl groups, the fluorine atom, and the donor atom of the ligand.
Characterization Techniques:
The characterization of these hypothetical complexes would rely on a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR would be crucial for confirming the presence of both the trifluoromethyl groups and the aluminum-bound fluorine, with distinct chemical shifts and coupling constants expected for each environment. 13C and 1H NMR would characterize the organic ligands, and shifts upon coordination would provide evidence of complex formation. 27Al NMR would be informative about the coordination number of the aluminum center, with a characteristic shift for a tetracoordinate environment.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy would reveal characteristic stretching frequencies for the C-F, Al-C, and Al-F bonds. A shift in the vibrational frequencies of the donor ligand upon coordination would also be a key diagnostic feature.
While no specific data for [(CF3)2AlF] complexes are available, studies on related perfluorinated alkoxyaluminates, such as [Al{OC(CF3)3}4]⁻, demonstrate the ability of highly fluorinated aluminum centers to form stable complexes, often with weakly coordinating anions that allow for the isolation of highly reactive cationic species. rsc.org
Self-Assembly Processes and Dimerization/Oligomerization Studies in Solution and Solid State
Organoaluminum compounds, particularly those with bridging ligands like halides or hydrides, have a strong tendency to form dimeric or oligomeric structures. This compound is expected to follow this trend, with the fluoride (B91410) atom acting as a bridging ligand.
In the absence of coordinating solvents, [(CF3)2AlF] would likely exist as a dimer, [(CF3)2AlF]2, or higher oligomers. In this dimeric structure, two aluminum centers would be bridged by two fluorine atoms, forming a four-membered Al-F-Al-F ring. Each aluminum atom would be tetracoordinate, bonded to two terminal trifluoromethyl groups and two bridging fluorine atoms.
Investigative Methods:
In Solution: Techniques such as cryoscopy or vapor pressure osmometry could be used to determine the degree of association in non-coordinating solvents. Multinuclear NMR spectroscopy, particularly variable-temperature studies, could reveal the presence of equilibria between monomeric and oligomeric species.
In the Solid State: X-ray crystallography would be the primary tool to elucidate the precise structure of any isolated solid-state oligomers. dntb.gov.ua A review on organoaluminum fluorides highlights the common occurrence of such associated structures. goettingen-research-online.de
Role as a Lewis Acidic Building Block in Supramolecular Structures
The high Lewis acidity and potential for fluoride bridging make this compound a promising candidate as a building block in supramolecular chemistry. Its ability to coordinate with multidentate organic ligands could lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures.
For instance, reaction with a bidentate ligand containing two donor sites (e.g., a diamine or a di-ether) could lead to the formation of polymeric chains or macrocyclic structures. The strong interactions driven by the Lewis acidity of the aluminum center and the bridging potential of the fluoride would be key to the stability of these assemblies. The introduction of extensive fluorination can significantly influence the self-assembly motifs in supramolecular systems. nih.gov
Interaction with Fluorinated Solvents and Media
The interaction of this compound with fluorinated solvents is an area of particular interest. Due to the "like-dissolves-like" principle, high solubility would be expected in perfluorinated solvents. Beyond simple solvation, the possibility of weak coordination interactions between the aluminum center and the fluorine atoms of the solvent molecules exists.
These interactions, while weaker than those with strong Lewis bases, could influence the reactivity and aggregation state of the alumane in these media. Spectroscopic techniques, such as 19F NMR, would be sensitive to these subtle interactions, potentially showing shifts in the signals of both the alumane and the solvent upon dissolution. The study of fluorocarbon-protein interactions has shown that these molecules can participate in binding events, suggesting that fluorinated solvents are not always inert. nih.gov
Q & A
Basic Research Question
- 19F NMR : Identifies chemical shifts for CF3 groups (~−60 ppm) and the Al-F bond (~−150 ppm), resolving structural isomers .
- 27Al NMR : Confirms aluminum coordination geometry (e.g., tetrahedral vs. trigonal planar) via quadrupolar coupling constants .
- X-ray Crystallography : Resolves bond lengths (Al-F ≈ 1.65 Å, Al-C ≈ 1.95 Å) and confirms molecular geometry .
- IR Spectroscopy : Detects Al-F stretching vibrations (600–700 cm⁻¹) and CF3 symmetric/asymmetric modes (1100–1250 cm⁻¹) .
Q. Methodological Approach :
- Computational Studies : Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites .
- Titration Experiments : Use Gutmann-Beckett method with Lewis bases (e.g., Et3PO) to quantify acceptor numbers .
Contradiction Note : Some studies report higher Lewis acidity compared to AlCl3, while others suggest steric hindrance from CF3 groups reduces reactivity—requiring mechanistic validation .
What are the challenges in handling this compound due to its hydrolytic sensitivity?
Advanced Research Question
The compound reacts violently with moisture, necessitating:
- Inert Atmosphere : Use gloveboxes or Schlenk lines with argon/nitrogen purging .
- Solvent Purity : Dry solvents (THF, toluene) over molecular sieves or sodium/benzophenone .
- Stabilization Strategies : Adduct formation with Lewis bases (e.g., DABCO) to suppress hydrolysis .
Case Study : In situ generation of the alumane avoids isolation and reduces decomposition risks .
How can computational modeling guide the design of derivatives with tailored reactivity?
Advanced Research Question
- DFT Calculations : Predict substitution effects (e.g., replacing CF3 with C2F5) on bond dissociation energies and frontier orbitals .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways for catalytic applications .
Example : MD simulations in THF show enhanced stabilization of transition states via solvent coordination to aluminum .
What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?
Advanced Research Question
Discrepancies in enthalpy of formation (ΔHf) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
